

# Comparative Guide: Synergistic Action of Ceftazidime-Avibactam with Beta-Lactam Antibiotics

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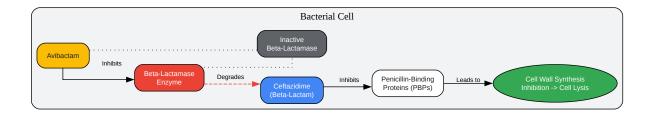
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of ceftazidime-avibactam, a combination of a third-generation cephalosporin and a  $\beta$ -lactamase inhibitor, against multi-drug resistant (MDR) Gram-negative bacteria. The data presented herein demonstrates the enhanced efficacy of this combination compared to individual antibiotic activities and serves as a model for understanding the potential of novel antibiotic synergies.

### **Mechanism of Synergistic Action**

The primary mechanism of synergy between ceftazidime and avibactam lies in the ability of avibactam to inhibit bacterial  $\beta$ -lactamase enzymes.[1][2] These enzymes are a major defense mechanism for bacteria against  $\beta$ -lactam antibiotics like ceftazidime, as they hydrolyze the  $\beta$ -lactam ring, rendering the antibiotic ineffective. Avibactam is a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor with a broad spectrum of activity against Class A, Class C, and some Class D  $\beta$ -lactamases.[1] By binding to and inactivating these enzymes, avibactam protects ceftazidime from degradation, allowing it to effectively target and inhibit penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death.[2]





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Caption: Mechanism of ceftazidime-avibactam synergy.

## **Comparative In Vitro Efficacy**

The addition of avibactam significantly enhances the in vitro activity of ceftazidime against a broad spectrum of Gram-negative pathogens, particularly those producing  $\beta$ -lactamases that can inactivate ceftazidime.

#### **Checkerboard Synergy Assay Data**

The checkerboard assay is a common in vitro method to assess antibiotic synergy. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of  $\leq 0.5$  is indicative of synergy.

Table 1: Ceftazidime-Avibactam Synergy against Multidrug-Resistant Pseudomonas aeruginosa



Strain	Ceftazidime MIC (μg/mL) Alone	Ceftazidime MIC (µg/mL) with Avibactam (4 µg/mL)	Fold Decrease in Ceftazidime MIC
MDR P. aeruginosa 1	32	4	8
MDR P. aeruginosa 2	64	8	8
XDR P. aeruginosa 3	128	16	8
XDR P. aeruginosa 4	>256	32	>8

Note: Data is representative and compiled from multiple sources.[3][4] Multidrug-resistant (MDR) and extensively drug-resistant (XDR) phenotypes were observed in the tested strains.[3]

Table 2: Ceftazidime-Avibactam Activity against Resistant Enterobacteriaceae

Organism	Resistance Mechanism	Ceftazidime MIC50/MIC90 (µg/mL)	Ceftazidime- Avibactam MIC50/MIC90 (µg/mL)
Klebsiella pneumoniae	Carbapenem- Resistant (CRE)	>64 / >64	0.5 / 2
Enterobacteriaceae	Multidrug-Resistant (MDR)	>64 / >64	0.25 / 1
Enterobacteriaceae	Extensively Drug- Resistant (XDR)	>64 / >64	0.5 / 2

Source: Data adapted from studies on large collections of clinical isolates.[5] MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

### **Time-Kill Assay Data**



Time-kill assays provide a dynamic measure of bactericidal activity. Synergy is typically defined as a  $\geq$ 2-log10 decrease in CFU/mL between the combination and its most active single agent.

Table 3: Synergistic Activity of Ceftazidime-Avibactam in Time-Kill Assays against KPC-producing Klebsiella pneumoniae

Treatment	Log10 CFU/mL at 24 hours
Growth Control	8.5
Ceftazidime (16 μg/mL)	8.2
Avibactam (4 μg/mL)	8.4
Ceftazidime (16 μg/mL) + Avibactam (4 μg/mL)	<2.0 (Bactericidal)

Note: Representative data demonstrating synergistic and bactericidal activity.[4]

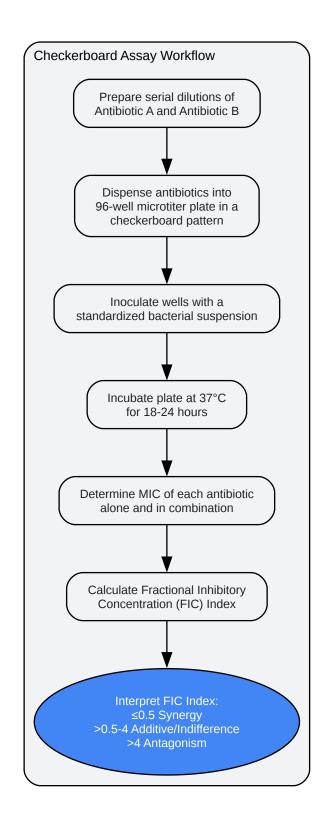
## **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of synergy testing.

#### **Checkerboard Assay**

The checkerboard assay is performed to determine the synergistic, additive, indifferent, or antagonistic interaction between two antimicrobial agents.[6][7][8][9]





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Caption: Generalized workflow for a checkerboard synergy assay.



- Preparation of Antimicrobial Agents: Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).[10]
- Plate Setup: In a 96-well microtiter plate, increasing concentrations of Antibiotic A are added to the columns, and increasing concentrations of Antibiotic B are added to the rows.[7] This creates a matrix of wells with varying concentrations of both agents.
- Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).[6]
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Reading Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
- Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[6][11]

#### **Time-Kill Assay**

Time-kill assays assess the rate of bacterial killing over time.[12]

- Preparation: A standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) is prepared in a suitable broth medium.[13]
- Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (e.g., at their MICs). A growth control without any antibiotic is also included.[14]
- Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating on agar plates.
- Interpretation: The results are plotted as log10 CFU/mL versus time. Synergy is defined as a
  ≥2-log10 decrease in CFU/mL at a specific time point for the combination compared to the



most active single agent. Bactericidal activity is defined as a  $\geq$ 3-log10 reduction in CFU/mL from the initial inoculum.[12][14]

#### **E-test Synergy Assay**

The E-test is a gradient diffusion method that can also be used to assess synergy.[15][16]

- Inoculation: A standardized bacterial suspension is swabbed onto the surface of an agar plate.
- Strip Application: An E-test strip for one antibiotic is placed on the agar. After a preincubation period, a second E-test strip for the other antibiotic is placed on top of or adjacent to the first strip.[17]
- Incubation: The plate is incubated for 18-24 hours.
- Reading Results: The MIC for each antibiotic is read where the ellipse of growth inhibition intersects the strip. The interaction is assessed by observing the shape of the inhibition zones.
- FIC Calculation: A fractional inhibitory concentration (FIC) index can also be calculated from the MIC values obtained.[11]

### Conclusion

The combination of ceftazidime and avibactam demonstrates significant synergistic activity against a wide range of multidrug-resistant Gram-negative bacteria. This synergy is primarily driven by the inhibition of  $\beta$ -lactamases by avibactam, which restores the efficacy of ceftazidime. The data from checkerboard and time-kill assays consistently show a marked reduction in the MIC of ceftazidime and enhanced bactericidal activity when used in combination with avibactam. These findings underscore the potential of  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations as a critical strategy in combating antimicrobial resistance. The experimental protocols detailed in this guide provide a framework for the continued evaluation of novel antibiotic synergies in drug discovery and development.



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#### References

- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftazidime-Avibactam Activity against Multidrug-Resistant Pseudomonas aeruginosa Isolated in U.S. Medical Centers in 2012 and 2013 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Synergy of Ceftazidime-Avibactam in Combination with Meropenem, Amikacin, Aztreonam, Colistin, or Fosfomycin against Well-Characterized Multidrug-Resistant Klebsiella pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. New and simplified method for drug combination studies by checkerboard assay PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Time-kill studies including synergy time-kill studies REVIVE [revive.gardp.org]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]



- 15. E-test method for detecting antibiotic synergy against Pseudomonas aeruginosa from neutropenic patients: a cost-effective approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Etest Wikipedia [en.wikipedia.org]
- 17. journals.asm.org [journals.asm.org]
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